molecular formula C7H5BrFNO2 B567545 3-Amino-2-bromo-5-fluorobenzoic acid CAS No. 1343343-57-6

3-Amino-2-bromo-5-fluorobenzoic acid

Cat. No. B567545
CAS RN: 1343343-57-6
M. Wt: 234.024
InChI Key: RJECBRNCVDCAQH-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BrFNO2 . It is a derivative of benzoic acid, which has been substituted with an amino group at the 3rd position, a bromo group at the 2nd position, and a fluoro group at the 5th position .


Synthesis Analysis

The synthesis of 3-Amino-2-bromo-5-fluorobenzoic acid can be achieved through various methods. One such method involves the use of N-Bromosuccinimide in dichloromethane at 0 - 20℃ for 1 hour . Another method involves the use of NBS in DMF at -10℃ for 1 hour . These methods result in yields of 82% and 80% respectively .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromo-5-fluorobenzoic acid consists of a benzene ring substituted with an amino group, a bromo group, and a fluoro group . The exact mass of the compound is 232.948761 Da and the average mass is 234.023 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-bromo-5-fluorobenzoic acid include a molecular weight of 234.02 g/mol . The compound has a topological polar surface area of 63.3 Ų and a molar refractivity of 45.46 . The compound is also soluble, with a solubility of 0.279 mg/ml or 0.00119 mol/l .

Scientific Research Applications

Synthesis of Complex Metal Compounds

3-Amino-2-bromo-5-fluorobenzoic acid, while not directly mentioned, shares structural similarities with compounds discussed in studies focused on the synthesis of complex metal(II) compounds. For instance, the research on metal(II) 2-fluorobenzoates with various N-donor ligands indicates the potential for creating structurally diverse metal complexes that could serve as precursors or components in material science and catalysis. These complexes exhibit a range of structures from monomeric to polymeric, influenced by the nature of the metal and the ligands involved (Öztürkkan & Necefoğlu, 2022).

Biochemical and Pharmacological Studies

Gallic acid and related compounds, which bear functional similarities to 3-Amino-2-bromo-5-fluorobenzoic acid, have been extensively studied for their anti-inflammatory properties. These studies illuminate the pharmacological activities and mechanisms of action of such compounds, suggesting potential research applications of 3-Amino-2-bromo-5-fluorobenzoic acid in the development of treatments for inflammation-related diseases (Bai et al., 2020).

Sensing Applications

Luminescent micelles incorporating fluorophores, akin to functionalities that could be derived from 3-Amino-2-bromo-5-fluorobenzoic acid, are used as chemical sensors for detecting hazardous materials, including nitroaromatic and nitramine explosives. These applications underscore the potential of incorporating 3-Amino-2-bromo-5-fluorobenzoic acid into nanostructured materials for environmental monitoring and security applications (Paria et al., 2022).

Antioxidant Activity Analysis

Analytical methods involving reactions with compounds like 3-Amino-2-bromo-5-fluorobenzoic acid are crucial for determining antioxidant activity. Such methodologies are applied across various fields, including food science and pharmacology, to evaluate the antioxidant potential of compounds, which can lead to the development of novel antioxidants for therapeutic use (Munteanu & Apetrei, 2021).

Environmental and Microbial Interactions

Studies on the bacterial catabolism of structurally complex organic molecules highlight the potential of microbes to transform or degrade compounds like 3-Amino-2-bromo-5-fluorobenzoic acid. Understanding these microbial pathways can inform bioremediation strategies and the environmental fate of synthetic compounds (Laird, Flores, & Leveau, 2020).

Safety And Hazards

3-Amino-2-bromo-5-fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

3-amino-2-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECBRNCVDCAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734512
Record name 3-Amino-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-5-fluorobenzoic acid

CAS RN

1343343-57-6
Record name 3-Amino-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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